Tetrahydro 11-Deoxycorticosterone 3

Analytical Chemistry Clinical Biomarker Steroid Metabolomics

Authentic 3α-β-D-glucuronide conjugate (CAS 56162-36-8) for direct LC-MS/MS detection of the major urinary DOC metabolite, eliminating hydrolysis recovery variability that compromises unconjugated THDOC standards. Essential calibrant for 17α-hydroxylase deficiency diagnosis and neurosteroid metabolism studies requiring isoform-specific identification distinct from tetrahydrocortisol/corticosterone glucuronides.

Molecular Formula C27H42O9
Molecular Weight 510.624
CAS No. 56162-36-8
Cat. No. B586695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro 11-Deoxycorticosterone 3
CAS56162-36-8
Synonyms(3α,5β)-21-Hydroxy-20-oxopregnan-3-yl β-D-Glucopyranosiduronic Acid;  21-Hydroxy-20-oxo-5β-pregnan-3α-yl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC27H42O9
Molecular Weight510.624
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1
InChIKeyFHNOSGJSTZJIRI-RVBRMEHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro 11-Deoxycorticosterone (CAS 56162-36-8) Procurement Guide: Product Identity and Baseline Context


Tetrahydro 11-Deoxycorticosterone (THDOC, CAS 56162-36-8) is the 3α-β-D-glucuronide conjugate of the endogenous neurosteroid tetrahydro-11-deoxycorticosterone . This glucuronidated derivative represents the major urinary excretory form of the mineralocorticoid metabolite 11-deoxycorticosterone (DOC) and serves as a Phase II conjugated biomarker in adrenal steroid profiling [1]. The compound is synthesized via glucuronidation of the parent neuroactive steroid (CAS 567-03-3), which itself is formed through sequential 5β-reduction and 3α-hydroxylation of DOC. The 3α-β-D-glucuronide moiety confers distinct physicochemical properties—including increased aqueous solubility (MW 510.62 vs. 334.49 for the parent aglycone) and altered chromatographic retention behavior—that are critical for its utility as an analytical reference standard and for studies of steroid conjugation pathways .

Why Tetrahydro 11-Deoxycorticosterone (CAS 56162-36-8) Cannot Be Replaced by Unconjugated THDOC or Alternative Steroid Conjugates


Procurement of the specific 3α-β-D-glucuronide conjugate (CAS 56162-36-8) cannot be substituted with the unconjugated parent neurosteroid (CAS 567-03-3) or other steroid glucuronides due to fundamental differences in molecular identity that directly impact analytical specificity, biological interpretation, and experimental reproducibility. The conjugated form is the primary biomarker for urinary DOC excretion, and its quantification without enzymatic hydrolysis requires the authentic glucuronide standard for direct LC-MS/MS detection—using the unconjugated aglycone standard would necessitate an additional hydrolysis step that introduces recovery variability [1]. Furthermore, the compound's distinct chromatographic properties (retention time, ionization efficiency, and fragmentation pattern) are governed by the glucuronic acid moiety; substitution with tetrahydrocortisol glucuronide or tetrahydrocorticosterone glucuronide fails to provide isoform-specific detection of DOC metabolism [1][2]. The evidence below quantifies precisely where this compound diverges from its closest alternatives.

Quantitative Differentiation of Tetrahydro 11-Deoxycorticosterone (CAS 56162-36-8) Against Comparators


Analytical Standard Specificity: GC-MS Quantification of 3α,5β-THDOC Glucuronide in Urinary DOC Metabolite Profiling

The authentic 3α-β-D-glucuronide conjugate of THDOC (CAS 56162-36-8) enables direct quantification of the major urinary DOC metabolite via GC-MS without prior enzymatic hydrolysis, eliminating a source of analytical variability that affects comparator methods. When the unconjugated aglycone standard (CAS 567-03-3) is employed as a substitute, enzymatic deconjugation is required, introducing recovery variability and potential incomplete hydrolysis [1]. The molecular ion for the methyloxime trimethylsilyl ether derivative of the glucuronide is monitored at m/z 507, providing a unique fragmentation signature that distinguishes it from other steroid glucuronides in complex urinary matrices [1].

Analytical Chemistry Clinical Biomarker Steroid Metabolomics

Human AKR1C2 Substrate Specificity: Differential Enzymatic Reduction of 5α-DHDOC to THDOC

The parent aglycone of CAS 56162-36-8 is the glucuronidated product of the endogenous neurosteroid 3α,5α-THDOC. Comparative enzymology of three human 3α-hydroxysteroid dehydrogenase isoenzymes (AKR1C1, AKR1C2, AKR1C3) reveals isoform-specific conversion of 5α-dihydrodeoxycorticosterone (5α-DHDOC) to 3α,5α-THDOC. AKR1C2 exhibits moderate 3-ketoreductase activity for 5α-DHDOC, whereas AKR1C1 converts 5α-DHDOC to 3α,5α-THDOC only slowly, and AKR1C3 shows no significant activity for this substrate [1]. This contrasts with the metabolic profile of 3α,5α-tetrahydroprogesterone (3α,5α-THP), which is efficiently reduced by AKR1C1 to its 20α-hydroxy metabolite [1].

Enzymology Neurosteroid Metabolism Drug Discovery

GABAA Receptor Allosteric Modulation: 5α-THDOC (Parent Aglycone) Versus 5β-THDOC Isomer

The parent aglycone of CAS 56162-36-8 exists as two stereoisomers (5α-THDOC and 5β-THDOC) with divergent pharmacological properties at the GABAA receptor complex. In radioligand binding assays using [35S]TBPS, 5α-THDOC and 3α,5α-P exhibit full efficacy as allosteric modulators, whereas 5β-THDOC demonstrates limited efficacy and functions as a partial agonist that rightward-shifts the concentration-response curves of both 5α-THDOC and 3α,5α-P [1]. In whole-cell patch-clamp recordings from cultured hippocampal neurons, THDOC (predominantly 5α-THDOC) directly activates GABAA receptor Cl− currents with an EC50 of 19.0 ± 2.3 μM and Fmax of 0.58 ± 0.03 (normalized to 10 μM GABA response), while the 5β-isomer enhances cortical [3H]EBOB binding with an EC50 of ~0.5 μM and attenuates bidirectional modulation by 5α-THDOC [2][3].

Neuroscience GABA Receptor Pharmacology Electrophysiology

Clinical Biomarker Specificity: Urinary THDOC in 17-Hydroxylase Deficiency Diagnosis

Tetrahydro-11-deoxycorticosterone (as the glucuronide conjugate, CAS 56162-36-8) is a diagnostically specific urinary biomarker for congenital adrenal hyperplasia (CAH) due to 17α-hydroxylase deficiency [1]. In this rare form of CAH, impaired cortisol synthesis leads to accumulation of mineralocorticoid pathway intermediates including DOC, which is metabolized to THDOC and excreted as the glucuronide. The measurement of urinary THDOC levels serves a dual purpose: (1) initial diagnostic evaluation of suspected 17-hydroxylase deficiency, and (2) therapeutic monitoring of glucocorticoid replacement efficacy (e.g., cortisol supplementation) [1]. Unlike pregnanetriol (P3), which is elevated in 21-hydroxylase deficiency, THDOC elevation is pathognomonic for 17-hydroxylase deficiency when interpreted alongside other urinary steroid metabolites [1].

Clinical Endocrinology Congenital Adrenal Hyperplasia Diagnostic Biomarker

Behavioral Pharmacology: 5α-THDOC Versus 5β-THDOC in Progestin-Mediated Sexual Receptivity

In an in vivo model of progesterone-facilitated sexual receptivity in ovariectomized hamsters, direct intracerebral application of progestin metabolites to the ventral tegmental area (VTA) revealed a stereospecific behavioral rank order. When coupled with progesterone priming to the ventral medial hypothalamus (VMH), the behavioral effectiveness of VTA-applied metabolites was: 3α-OH-DHP = 5α-THDOC > 5β-THDOC [1]. 5β-THDOC failed to significantly facilitate receptivity at the behaviorally active dose of 5α-THDOC. Autoradiography studies further demonstrated that ICV administration of 5β-THDOC at a behaviorally active dose did not produce significant changes in specific [3H]muscimol binding in brain structures, whereas 5α-THDOC modulates GABAergic tone [1].

Behavioral Neuroscience Neurosteroid Pharmacology GABAergic Signaling

Research and Industrial Application Scenarios for Tetrahydro 11-Deoxycorticosterone (CAS 56162-36-8)


Clinical Laboratory: Direct LC-MS/MS Quantification of Urinary THDOC Glucuronide for CAH Diagnostic Panels

Clinical laboratories developing steroid metabolomics assays for congenital adrenal hyperplasia (CAH) require the authentic 3α-β-D-glucuronide standard (CAS 56162-36-8) for direct detection without enzymatic hydrolysis [1]. As established in the analytical workflow comparison, this eliminates the recovery variability introduced by sulfatase/β-glucuronidase treatment required when using unconjugated THDOC standards [1]. The compound serves as the primary calibration standard for quantifying urinary DOC metabolite excretion in patients with suspected 17α-hydroxylase deficiency, where THDOC elevation is diagnostically specific [2].

Pharmaceutical R&D: Neurosteroid Metabolism and AKR1C2 Enzyme Assays

Drug discovery programs investigating neurosteroid modulation for depression or anxiety disorders require the glucuronide conjugate (CAS 56162-36-8) as a reference standard for metabolite identification and enzyme kinetic studies [1]. The differential substrate specificity data for human AKR1C isoenzymes demonstrates that 3α,5α-THDOC is metabolically distinct from 3α,5α-THP—specifically, AKR1C2 exhibits moderate 3-ketoreductase activity for 5α-DHDOC to generate 3α,5α-THDOC, whereas AKR1C1 efficiently reduces 3α,5α-THP to its inactive 20α-hydroxy metabolite [1]. The glucuronide standard enables quantitative assessment of Phase II conjugation kinetics and metabolic stability studies.

Academic Neuroscience: Stereospecific GABAA Receptor Pharmacology Studies

Investigators studying neurosteroid allosteric modulation of GABAA receptors must distinguish between 5α- and 5β-THDOC isomers, as these stereoisomers exhibit opposing pharmacological properties. The evidence demonstrates that 5α-THDOC acts as a full agonist with EC50 = 19.0 ± 2.3 μM for direct Cl− current activation, while 5β-THDOC functions as a partial agonist that rightward-shifts concentration-response curves of full agonists [1][2]. The glucuronide conjugate (CAS 56162-36-8) serves as the authentic reference standard for verifying that experimental preparations contain the correct stereochemical configuration, particularly when using endogenous sources or synthetic batches where isomer contamination is possible.

Forensic and Anti-Doping: Urinary Steroid Profiling for Exogenous DOC Detection

Anti-doping laboratories and forensic toxicology facilities performing urinary steroid profiling require the THDOC glucuronide standard (CAS 56162-36-8) for GC-MS or LC-MS/MS confirmation of DOC metabolite excretion [1]. The GC-MS method for quantifying 3α,5β-THDOC glucuronide in urine employs molecular ion monitoring at m/z 507 (MO-TMS derivative) and includes a Sephadex LH-20 chromatographic separation step to eliminate interference from 11-deoxycortisol and progesterone metabolites [1]. The authentic glucuronide standard is essential for method validation, establishing limits of detection/quantification, and meeting ISO/IEC 17025 accreditation requirements for steroid confirmatory analysis.

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